molecular formula C9H7Cl2N3 B3212913 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine CAS No. 1107061-04-0

5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B3212913
CAS No.: 1107061-04-0
M. Wt: 228.07 g/mol
InChI Key: NKAJWUSKKGOBNF-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine (CAS: 1107061-04-0) is a pyrazole derivative featuring a 2,3-dichlorophenyl substituent at the 5-position and an amino group at the 3-position of the pyrazole ring. Its molecular formula is C₉H₇Cl₂N₃, with a molecular weight of 228.08 g/mol . Limited commercial availability and safety data are noted, with the compound currently listed as out of stock in some suppliers’ catalogs .

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAJWUSKKGOBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Halogen atoms in the 2,3-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: The amino group on the pyrazole ring serves as a hydrogen bond donor, while chlorine substituents influence lipophilicity and steric interactions.

Pyrazol-3-amine Derivatives with Additional Substituents

Other analogs feature methyl, benzyl, or thiophene groups, altering physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Substituents Notable Features
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 40401-41-0 C₁₀H₁₀ClN₃ 3-chlorophenyl, methyl Higher molecular weight (207.66 g/mol); used in early-stage drug discovery .
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1341439-91-5 C₉H₁₀ClN₃S Chlorothiophene, methyl Sulfur-containing analog; potential for enhanced metabolic stability .
1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine 956440-99-6 C₁₁H₁₁Cl₂N₃ 3,4-dichlorobenzyl, methyl Bulkier substituent; possible CNS activity due to benzyl group .

Key Observations :

  • Methyl Groups : Derivatives like 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) exhibit increased hydrophobicity, which may improve membrane permeability .
  • For example, the thiophene group in CAS 1341439-91-5 could enhance π-π stacking interactions .

Biological Activity

5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activities

5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine has been investigated for several biological activities, including:

  • Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses.
  • Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

Target of Action

The primary target of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine is Cyclin-dependent kinase 2 (CDK2) . This kinase plays a crucial role in regulating the cell cycle and is involved in processes related to cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 by this compound may lead to alterations in the cell cycle, affecting cellular processes such as:

  • Cell Proliferation : Inhibition can reduce the growth rate of cancer cells.
  • Apoptosis : Modulation of apoptotic pathways may enhance cell death in tumor cells.

Pharmacokinetics

Understanding the pharmacokinetics of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine is essential for determining its bioavailability and therapeutic efficacy. Key factors include:

  • Absorption : The compound's ability to be absorbed into systemic circulation.
  • Distribution : How it distributes within tissues and cells.
  • Metabolism : The metabolic pathways it undergoes, which can affect its activity.
  • Excretion : The elimination route from the body.

Antimicrobial Activity

Research has shown that 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

In vitro studies have indicated that 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine can inhibit the proliferation of various cancer cell lines. For instance, it was noted to have an IC50 value in the low micromolar range against specific tumor cells, suggesting potent anticancer effects .

Data Summary Table

Biological ActivityMechanism/TargetReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production
AnticancerCDK2 inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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